Cas no 85696-95-3 (1-Methyl-1H-indol-4-amine)

1-Methyl-1H-indol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-1H-indol-4-amine
- 1-Methyl-1H-indol-4-ylamine
- 1-methylindol-4-amine
- 1-METHYL-1H-INDOLE-4-AMINE
- 1-methyl-4-indolamine
- 4-amino-1-methylbenzoindole
- 4-amino-1-methylindole
- 4-amino-N-methyl-indole
- 4-Amino-N-methylindole
- N1-methyl-4-aminoindole
- N-methyl-4-aminoindole
- 1-Methyl-1H-indol-4-amine (ACI)
- 1-Methyl-4-aminoindole
- SY101326
- DTXSID00623177
- 4-Amino-1-methyl-1H-indole
- CS-0061752
- ODOJPFQQFJVNMD-UHFFFAOYSA-N
- 1-Methyl-1H-indol-4-ylamine, AldrichCPR
- MFCD08061153
- EN300-65947
- 1-methyl-4-amino-indole
- AKOS005362527
- AB43235
- 1H-INDOL-4-AMINE, 1-METHYL-
- AS-35811
- STL146395
- 85696-95-3
- SCHEMBL736739
- BBL036797
-
- MDL: MFCD08061153
- インチ: 1S/C9H10N2/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,10H2,1H3
- InChIKey: ODOJPFQQFJVNMD-UHFFFAOYSA-N
- ほほえんだ: NC1C2C=CN(C=2C=CC=1)C
計算された属性
- せいみつぶんしりょう: 146.08400
- どういたいしつりょう: 146.084
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: Yellow to Brown Sticky Oil to Semi-Solid
- 密度みつど: 1.151
- ふってん: 328.036 °C at 760 mmHg
- フラッシュポイント: 328.036 °C at 760 mmHg
- 屈折率: 1.62
- PSA: 30.95000
- LogP: 2.34170
1-Methyl-1H-indol-4-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264;P270;P301+P312;P330;P501
- 危険カテゴリコード: 22
-
危険物標識:
- ちょぞうじょうけん:Room temperature
1-Methyl-1H-indol-4-amine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Methyl-1H-indol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-65947-0.1g |
1-methyl-1H-indol-4-amine |
85696-95-3 | 95% | 0.1g |
$38.0 | 2023-02-13 | |
OTAVAchemicals | 4057872-500MG |
1-methyl-1H-indol-4-amine |
85696-95-3 | 95% | 500MG |
$200 | 2023-06-29 | |
Enamine | EN300-65947-5.0g |
1-methyl-1H-indol-4-amine |
85696-95-3 | 95% | 5.0g |
$441.0 | 2023-02-13 | |
Enamine | EN300-65947-0.5g |
1-methyl-1H-indol-4-amine |
85696-95-3 | 95% | 0.5g |
$84.0 | 2023-02-13 | |
Enamine | EN300-65947-2.5g |
1-methyl-1H-indol-4-amine |
85696-95-3 | 95% | 2.5g |
$233.0 | 2023-02-13 | |
TRC | M321575-100mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 100mg |
$ 65.00 | 2022-06-04 | ||
TRC | M321575-50mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 50mg |
$ 50.00 | 2022-06-04 | ||
TRC | M321575-500mg |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 500mg |
$ 210.00 | 2022-06-04 | ||
ChemScence | CS-0061752-1g |
1-Methyl-1H-indol-4-amine |
85696-95-3 | 99.56% | 1g |
$39.0 | 2022-04-26 | |
Enamine | EN300-65947-0.05g |
1-methyl-1H-indol-4-amine |
85696-95-3 | 95% | 0.05g |
$25.0 | 2023-02-13 |
1-Methyl-1H-indol-4-amine 合成方法
ごうせいかいろ 1
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 2
2.1 Reagents: tert-Butyl hypochlorite Solvents: Tetrahydrofuran
2.2 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Benzene
3.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Ethanol
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
6.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 3
ごうせいかいろ 4
2.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Ethanol
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 5
2.1 Reagents: Sulfuric acid Solvents: Dichloromethane , Water
3.1 Reagents: Triethylamine , tert-Butyl hypochlorite Solvents: Tetrahydrofuran
4.1 Reagents: Nickel dichloride , Sodium borohydride Solvents: Ethanol
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
7.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 6
1.2 Reagents: Ammonia Solvents: Water ; neutralized
ごうせいかいろ 7
2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
3.1 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Acetic acid , Water ; heated; 2 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
ごうせいかいろ 8
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 9
2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C
3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt
4.1 Reagents: Hydrochloric acid , Titanium chloride (TiCl3) Solvents: Acetic acid , Water ; heated; 2 h, rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
ごうせいかいろ 10
ごうせいかいろ 11
2.1 Reagents: Triethylamine Solvents: tert-Butanol
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 12
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 13
1.2 4 h, rt
2.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; reflux; 1 h, reflux
2.2 Reagents: Ammonia Solvents: Water ; neutralized
ごうせいかいろ 14
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
3.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 15
2.1 Reagents: Acetic acid , Iron Solvents: Ethanol , Acetic acid
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
5.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 16
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified, rt
ごうせいかいろ 17
ごうせいかいろ 18
1.2 14 h, rt
1.3 Reagents: Water ; rt
2.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; reflux; 20 h, reflux
2.2 Reagents: Sodium bicarbonate Solvents: Water
ごうせいかいろ 19
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
4.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
ごうせいかいろ 20
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Toluene
1-Methyl-1H-indol-4-amine Raw materials
- 1-methyl-4-nitro-indole
- Diphenylphosphoryl azide
- (dimethoxymethyl)dimethylamine
- Methyl 1H-indole-4-carboxylate
- Formamide, N-1H-indol-4-yl-
- O-Formyl Acetate (Technical Grade)
- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
- tert-Butyl 1H-indol-4-ylcarbamate
- Bromoacetaldehyde dimethyl acetal
- 2-(methylsulfanyl)acetaldehyde
- Ethenamine, 2-(2,6-dinitrophenyl)-N,N-dimethyl-, (E)-
- 4-nitro-1H-indole
- N-methyl-1H-Indol-4-amine
- (Methylthio)acetaldehyde dimethyl acetal
- 1H-indol-4-amine
- 1H-indole-4-carboxylic acid
- 2-methyl-3-nitro-aniline
1-Methyl-1H-indol-4-amine Preparation Products
1-Methyl-1H-indol-4-amine 関連文献
-
Shaomin Chen,Palanisamy Ravichandiran,Ahmed El-Harairy,Yves Queneau,Minghao Li,Yanlong Gu Org. Biomol. Chem. 2019 17 5982
-
Yunlong Zhao,Rou Xiao,Weibin Fang,Junling Zhao Org. Chem. Front. 2023 10 718
-
Shaomin Chen,Palanisamy Ravichandiran,Ahmed El-Harairy,Yves Queneau,Minghao Li,Yanlong Gu Org. Biomol. Chem. 2019 17 5982
1-Methyl-1H-indol-4-amineに関する追加情報
Recent Advances in the Study of 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) in Chemical Biology and Pharmaceutical Research
The compound 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic amine, belonging to the indole family, has been investigated for its role in modulating various biological pathways, including those involved in inflammation, cancer, and neurological disorders. Recent studies have highlighted its unique chemical properties and biological activities, making it a promising candidate for drug development.
One of the key areas of research involving 1-Methyl-1H-indol-4-amine is its potential as a kinase inhibitor. Kinases play a critical role in cell signaling and are often dysregulated in diseases such as cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-Methyl-1H-indol-4-amine exhibited potent inhibitory activity against specific tyrosine kinases, with IC50 values in the nanomolar range. These findings suggest that this compound could serve as a scaffold for the development of novel kinase-targeted therapies.
In addition to its kinase inhibitory properties, 1-Methyl-1H-indol-4-amine has also been explored for its anti-inflammatory effects. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The study proposed that the mechanism of action involves the modulation of the NF-κB signaling pathway, which is a central regulator of inflammatory responses. These results indicate potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another promising avenue of research involves the neuroprotective effects of 1-Methyl-1H-indol-4-amine. A 2022 study in the European Journal of Pharmacology found that this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The researchers attributed these effects to the compound's ability to scavenge reactive oxygen species (ROS) and upregulate endogenous antioxidant defenses. Given the role of oxidative stress in neurodegenerative diseases like Alzheimer's and Parkinson's, these findings open new possibilities for therapeutic interventions.
Despite these promising findings, challenges remain in the development of 1-Methyl-1H-indol-4-amine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent advances in computational chemistry and structure-activity relationship (SAR) studies are expected to facilitate the design of more potent and selective derivatives.
In conclusion, 1-Methyl-1H-indol-4-amine (CAS: 85696-95-3) represents a versatile scaffold with diverse biological activities. Ongoing research continues to uncover its potential in treating various diseases, from cancer to neurodegenerative disorders. Future studies should focus on optimizing its pharmacological properties and elucidating its mechanisms of action in greater detail to pave the way for clinical applications.
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